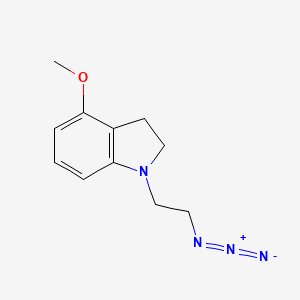
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a compound of interest in various scientific disciplines. Its complex structure features a combination of fluoroethyl, pyridinyl, and pyrazolyl groups, making it an attractive subject for both synthetic chemists and researchers exploring its diverse applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring, followed by N-alkylation and subsequent functional group modifications to introduce the 2-fluoroethyl and pyridin-2-yl groups. Conditions often involve the use of strong bases, such as sodium hydride, and various solvents, like dimethylformamide (DMF).
Industrial production methods: : Industrially, the synthesis may be scaled up using flow chemistry techniques to enhance efficiency and yield. Advanced catalytic processes might be employed to streamline certain steps, ensuring cost-effective production while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of reactions: : This compound can undergo a variety of reactions, including:
Oxidation: : Conversion to oxides using agents like potassium permanganate.
Reduction: : Hydrogenation reactions facilitated by palladium catalysts.
Substitution: : Halogen substitution reactions, especially on the fluoroethyl moiety.
Common reagents and conditions: : Reactions often utilize reagents such as lithium aluminum hydride for reductions or bromine for halogenations. Typical conditions might range from room temperature to moderate heating, depending on the desired transformation.
Major products formed: : Depending on the reaction conditions, major products can include various derivatives with modified functional groups, aiding in the study of structure-activity relationships in biological assays.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In synthetic organic chemistry, it serves as a building block for creating more complex molecules, aiding in the development of new pharmaceuticals or agrochemicals.
Biology: : The compound is explored for its potential biological activity, including receptor binding studies and enzyme inhibition.
Medicine: : Research may focus on its potential therapeutic properties, investigating how modifications to its structure can lead to new drug candidates for treating diseases.
Industry: : Applications extend to material science, where it may be used in the development of new polymers or as a component in chemical sensors.
Wirkmechanismus
The compound's mechanism of action is closely linked to its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group, for instance, can enhance binding affinity through favorable interactions with active sites. Pathways involved often include binding to neurotransmitter receptors or inhibition of specific enzymes, which can be explored using techniques like X-ray crystallography or molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
1-(1-(2-methylethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
While these compounds share a common core structure, the substitutions on the ethyl group (fluoro, chloro, methyl) significantly impact their chemical reactivity and biological activity. The unique presence of the fluoroethyl group in 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine often results in increased stability and enhanced interaction with biological targets, distinguishing it from its analogs.
By examining these aspects, researchers can better understand the compound's potential and leverage its unique properties for various applications.
Eigenschaften
IUPAC Name |
1-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-8-10-9-17(7-5-13)16-12(10)11-4-2-3-6-15-11/h2-4,6,9,14H,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRXQYGNLNMODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CC=N2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)



![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)






